molecular formula C12H7F3O B11882757 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde

1-(Trifluoromethyl)naphthalene-8-carboxaldehyde

Cat. No.: B11882757
M. Wt: 224.18 g/mol
InChI Key: HRSDRYKUTTWUQQ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-8-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, along with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with trifluoroacetyl chloride, followed by oxidation to introduce the carboxaldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid.

    Reduction: 1-(Trifluoromethyl)naphthalene-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-8-carboxaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality makes the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-8-carboxaldehyde can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)naphthalene: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.

    1-(Trifluoromethyl)benzaldehyde: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties and reactivity.

    8-(Trifluoromethyl)naphthalene-1-carboxaldehyde: The position of the trifluoromethyl and carboxaldehyde groups is reversed, leading to variations in reactivity and applications.

The unique combination of the trifluoromethyl and carboxaldehyde groups in this compound imparts distinct chemical properties and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

8-(trifluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-7H

InChI Key

HRSDRYKUTTWUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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